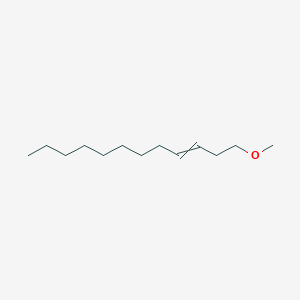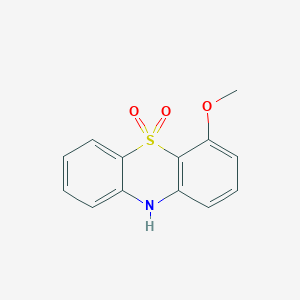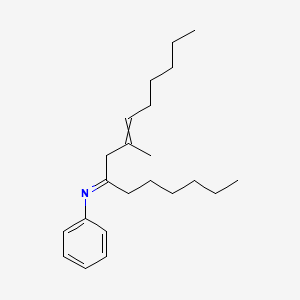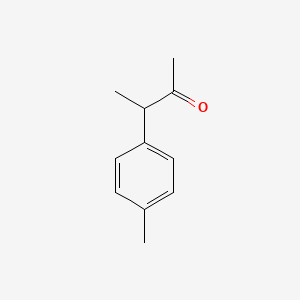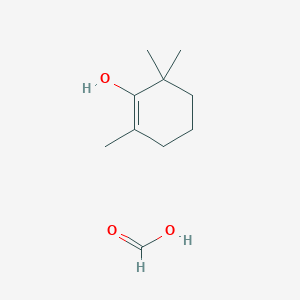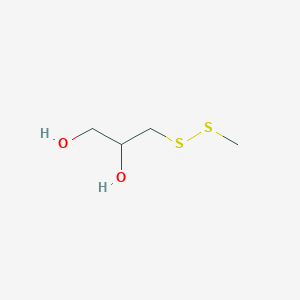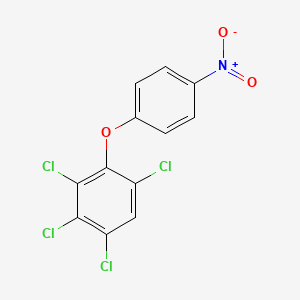
1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H4Cl4NO3 It is characterized by the presence of four chlorine atoms and a nitrophenoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene typically involves the chlorination of a suitable precursor, followed by the introduction of the nitrophenoxy group. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The nitrophenoxy group can be introduced through a nucleophilic aromatic substitution reaction using a nitrophenol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atoms can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in structure but lacks the nitrophenoxy group.
1,2,3,4-Tetrachloro-5-nitrobenzene: Another isomer with a different arrangement of chlorine and nitro groups.
Uniqueness
1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene is unique due to the presence of both the nitrophenoxy group and the specific arrangement of chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
60095-89-8 |
|---|---|
Fórmula molecular |
C12H5Cl4NO3 |
Peso molecular |
353.0 g/mol |
Nombre IUPAC |
1,2,3,5-tetrachloro-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl4NO3/c13-8-5-9(14)12(11(16)10(8)15)20-7-3-1-6(2-4-7)17(18)19/h1-5H |
Clave InChI |
JCDJMTLEZRGBTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


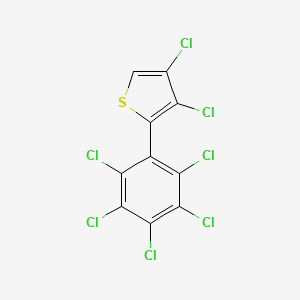
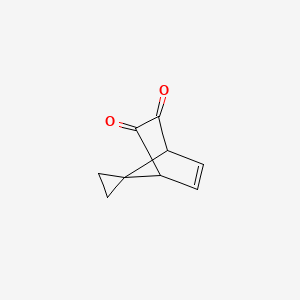
![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)
![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)
